molecular formula C27H42O5 B1254904 3-Dehydro-2-deoxyecdysone

3-Dehydro-2-deoxyecdysone

Cat. No. B1254904
M. Wt: 446.6 g/mol
InChI Key: PDQPHVPWJVSDEA-IHTFJKPZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Dehydro-2-deoxyecdysone is a bile acid.

Scientific Research Applications

Anti-Inflammatory Activity

3-Dehydro-2-deoxyecdysone has been studied for its anti-inflammatory properties. Supramolecular complexes of 3-epi-2-deoxyecdysone with cyclodextrins, which are related to 3-Dehydro-2-deoxyecdysone, have shown promising anti-inflammatory activities. These complexes were formed through interactions with various cyclodextrins and their effectiveness was confirmed by NMR spectroscopy and biological testing (Temirgaziev et al., 2019).

Biochemical Conversion and Metabolism

Studies have explored the biochemical conversions of 2-deoxyecdysone, which is closely related to 3-Dehydro-2-deoxyecdysone, in various biological systems. For instance, the conversion of 2-deoxyecdysone to ecdysone, and the epimerisation leading to 3-epi-2-deoxyecdysone have been observed in embryonic development stages of certain insects (Dimarcq et al., 1987). Moreover, the conversion of 2-deoxyecdysone to ecdysone has been investigated in various tissues of larvae and adults, revealing insights into the enzyme systems responsible for these biochemical transformations (Kappler et al., 1986).

Ecdysteroid Biosynthesis

Research has identified 3-Dehydroecdysone as a minor secretory product in ecdysteroid biosynthesis, particularly in certain crustacean species. The biosynthetic pathways have been studied to understand the interconversions between different ecdysteroid compounds (Dauphin-Villemant et al., 1997).

Ecdysteroid Conjugates in Development

2-Deoxyecdysone, closely related to 3-Dehydro-2-deoxyecdysone, has been identified as a major ecdysteroid conjugate in the embryonic development of certain insects. The metabolic fate of these compounds during development stages has provided insights into their biological roles and transformations (Tsoupras et al., 1983).

Inhibition of Ecdysteroid Biotransformation

Studies have investigated the inhibition of the biotransformation of 2-deoxyecdysone, relevant to 3-Dehydro-2-deoxyecdysone, in different biological systems. The role of compounds like xanthurenic acid in inhibiting the P-450-dependent hydroxylation of 2-deoxyecdysone has been studied, providing insights into the enzymatic processes involved in ecdysteroid biosynthesis (Ohnishi & Naya, 1994).

properties

Product Name

3-Dehydro-2-deoxyecdysone

Molecular Formula

C27H42O5

Molecular Weight

446.6 g/mol

IUPAC Name

(5R,9R,10R,13R,14S,17R)-17-[(2S,3R)-3,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-10,13-dimethyl-1,2,4,5,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C27H42O5/c1-16(22(29)9-10-24(2,3)31)18-8-13-27(32)20-15-23(30)21-14-17(28)6-11-25(21,4)19(20)7-12-26(18,27)5/h15-16,18-19,21-22,29,31-32H,6-14H2,1-5H3/t16-,18+,19-,21-,22+,25+,26+,27+/m0/s1

InChI Key

PDQPHVPWJVSDEA-IHTFJKPZSA-N

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(CCC(=O)C4)C)C)O)[C@@H](CCC(C)(C)O)O

Canonical SMILES

CC(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CCC(=O)C4)C)C)O)C(CCC(C)(C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Dehydro-2-deoxyecdysone
Reactant of Route 2
3-Dehydro-2-deoxyecdysone
Reactant of Route 3
3-Dehydro-2-deoxyecdysone
Reactant of Route 4
3-Dehydro-2-deoxyecdysone
Reactant of Route 5
3-Dehydro-2-deoxyecdysone
Reactant of Route 6
3-Dehydro-2-deoxyecdysone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.